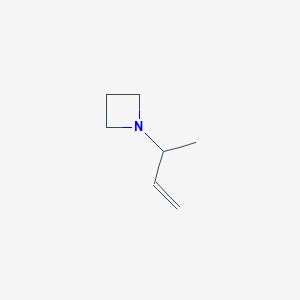
1-N-CBZ-butane-1,3-diamine-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of butane-1,3-diamine, where one of the amine groups is protected by a carbobenzyloxy (CBZ) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-CBZ-butane-1,3-diamine-HCl typically involves the protection of butane-1,3-diamine with a CBZ group. The process can be summarized as follows:
Protection of the Amine Group: Butane-1,3-diamine is reacted with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Formation of Hydrochloride Salt: The resulting CBZ-protected diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-N-CBZ-butane-1,3-diamine-HCl can undergo various chemical reactions, including:
Substitution Reactions: The CBZ group can be selectively removed under acidic or hydrogenolytic conditions to yield the free diamine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the CBZ group.
Coupling Reactions: The free amine groups can be used in coupling reactions to form amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions with trifluoroacetic acid (TFA) are commonly used to remove the CBZ group.
Major Products
Free Diamine: Deprotection of the CBZ group yields butane-1,3-diamine.
Amides and Peptides: Coupling reactions with carboxylic acids or activated esters produce amides and peptides.
Wissenschaftliche Forschungsanwendungen
1-N-CBZ-butane-1,3-diamine-HCl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-N-CBZ-butane-1,3-diamine-HCl primarily involves its role as a protected diamine. The CBZ group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free diamine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,3-diamine: The parent compound without the CBZ protection.
1-N-CBZ-butane-1,2-diamine-HCl: A similar compound with the CBZ group on a different position of the diamine.
1-N-BOC-butane-1,3-diamine: A similar compound with a tert-butoxycarbonyl (BOC) protecting group instead of CBZ
Uniqueness
1-N-CBZ-butane-1,3-diamine-HCl is unique due to its specific CBZ protection, which offers stability and selectivity in synthetic applications. The hydrochloride salt form also enhances its solubility, making it more versatile in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C12H19ClN2O2 |
|---|---|
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
benzyl 2,4-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(13)7-11(14)12(15)16-8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13-14H2,1H3;1H |
InChI-Schlüssel |
VSJWYSLVCGALQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(=O)OCC1=CC=CC=C1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)


![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
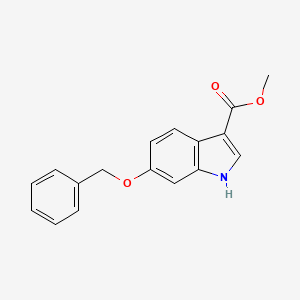
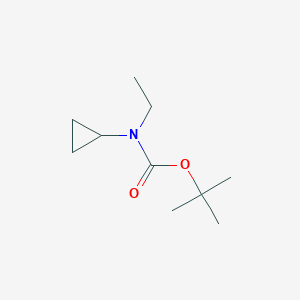
![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)

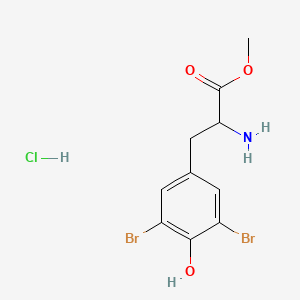
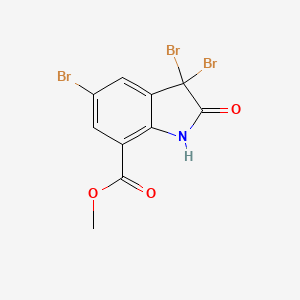
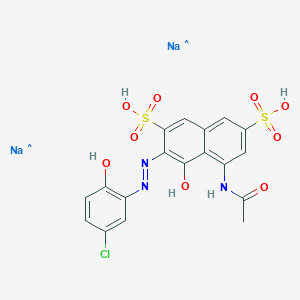
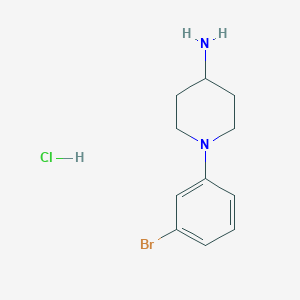
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
